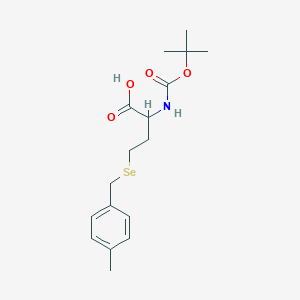

2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl

Übersicht

Beschreibung

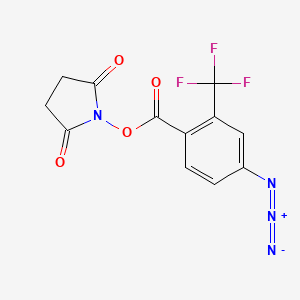

2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl is a highly potent compound that showcases remarkable therapeutic potential in the biomedical realm . It is frequently harnessed for drug innovation and is used in the battle against an array of ailments like cancer, microbial infections, and inflammatory disorders .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized starting from D-mannose via several steps including per-O-acetylation with Ac2O-I2, formation of acetobromomannose with 30% HBr in AcOH, 1,2-orthoester formation with EtOH-2,4,6-collidine, and hydrolysis of the 1,2-orthoester with 1M aqueous HCl .Molecular Structure Analysis

The molecular formula of the compound is C16H25NO10·HCl . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The compound is often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Also, the removal of O-protecting groups, substitution of acetyl group for N-trichloroacetyl group, and reduction of the aglycone azide group resulted in the target 2-aminoethyl globo-tri-, -tetra-, and -pentasaccharide, respectively .Physical And Chemical Properties Analysis

The compound appears as a white thick syrup to amorphous solid . It is soluble in DCM, DMF, DMSO, EtOAc, MeOH . The molecular weight of the compound is 427.83 .Wissenschaftliche Forschungsanwendungen

Therapeutic Agent Development

2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside HCl: is a potent compound with significant therapeutic potential. It’s frequently used in drug innovation, particularly in the development of treatments for a variety of diseases, including cancer, microbial infections, and inflammatory disorders . Its molecular structure allows for the creation of novel pharmaceuticals that can interact specifically with biological targets, potentially leading to more effective and targeted therapies.

Glycosylation Studies

This compound plays a crucial role in glycosylation studies. Glycosylation is a form of covalent modification that can significantly alter the function of proteins and other molecules. Researchers use this compound to study the effects of glycosylation on different biological molecules, which is essential for understanding diseases that involve glycoproteins .

Mannose Receptor Targeting

The compound’s structure includes a mannose moiety, making it relevant for targeting mannose receptors in various biological research applications. These receptors are involved in many physiological processes, including immune response modulation and pathogen recognition. By targeting mannose receptors, scientists can develop new strategies for treating autoimmune diseases and infections .

Bioconjugation Techniques

Bioconjugation involves attaching two molecules together, which is often used in the development of diagnostic tools and drugs2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside HCl provides a reactive aminoethyl group that can be used for conjugation with other molecules, such as biotin or fluorescent tags, facilitating the creation of targeted diagnostic agents .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its acetyl-protected mannose structure is a versatile starting material for the construction of various glycoconjugates, which are important in the development of vaccines and therapeutics .

Research on Cell Adhesion

The mannopyranoside component of this compound is useful in studying cell adhesion processes. Cell adhesion is critical in many biological processes, including tissue formation, immune response, and metastasis. By manipulating the glycosylation patterns on cell surfaces, researchers can gain insights into the mechanisms of cell adhesion and develop new treatments for related disorders .

Zukünftige Richtungen

The compound showcases remarkable therapeutic potential and is frequently harnessed for drug innovation . It spearheads the battle against an array of ailments like cancer, microbial infections, and inflammatory disorders . Therefore, it is expected to continue to be a subject of interest in the biomedical realm.

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13-,14+,15+,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGIQCVPXFEYMV-LRIGPCFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)

![(2R,4R)-1-[(2S)-5-[[Amino(nitramido)methylidene]amino]-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1384689.png)

methylamine](/img/structure/B1384693.png)

![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)

![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)